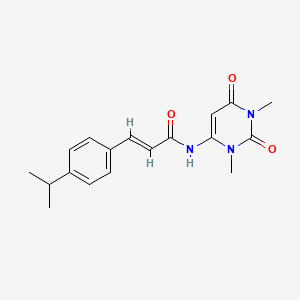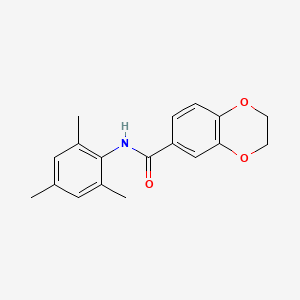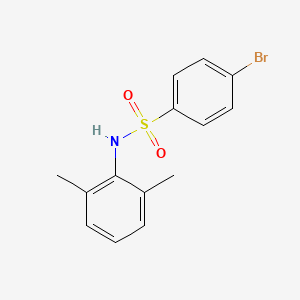
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile
Übersicht
Beschreibung
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole ring and a benzene ring, making it a versatile compound for synthesis and experimentation. In
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Synthesis and Study of Cobalt(II) Complexes: A study described the synthesis of a related compound, 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH), and its complex with cobalt(II). This compound exhibited potential anticancer activity against U937 human monocytic cells. DNA binding properties and molecular docking studies were also performed (Bera et al., 2021).
Antibacterial Activity
- Synthesis of Polysubstituted Derivatives: Research on polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives, including a study on their antibacterial properties, was conducted. These derivatives showed promise as antibacterial agents (Elassar, 2012).
Electrochromic Applications
- Use in Electrochromic Devices: A related compound, 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL), was synthesized for its application in electrochromic devices. The study explored the electrochromic properties of polymers derived from this compound (Su et al., 2017).
Antimicrobial and Anticancer Properties
- Benzoimidazole Derivatives: Synthesis of compounds containing 4-benzoimidazol-2-yl moiety, incorporating pyrrole analogues, was investigated for their antimicrobial and anticancer activities. These studies highlight the diverse biological applications of such compounds (El-Meguid, 2014).
Fluorescence Study
- Dual Emission Study: Research on the fluorescence of clusters of 4-(1H-pyrrol-1-yl)benzonitrile with acetonitrile was conducted. This study provides insights into the photochemical properties of such compounds (Belau et al., 2004).
Molecular Synthesis and Characterization
- Synthesis of Pyrrole Derivatives: The paper details the synthesis and characterization of self-assembled monolayers of aromatic pyrrole derivatives, exploring their electrochemical properties for potential applications in improved polymer layers (Schneider et al., 2017).
Nonlinear Optical Applications
- Study on NLO Properties: The paper investigates selected molecules based on (-1-cyanovinyl)benzonitrile, including their linear and nonlinear optical parameters, highlighting their potential in NLO applications (Mydlova et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-methyl-5-phenylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-14-7-12-18(16-5-3-2-4-6-16)20(14)17-10-8-15(13-19)9-11-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMOBULXCUKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)









![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)